

GSK690693 and the Induction of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gsk 690693

Cat. No.: B1683982

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of GSK690693 in inducing apoptosis. It provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Concept: Mechanism of Action

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor.^[1] It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell survival, proliferation, and metabolism.^{[1][2]} In many cancer types, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.

By inhibiting Akt, GSK690693 effectively blocks the phosphorylation of numerous downstream substrates.^[1] This disruption of Akt signaling leads to the de-repression of pro-apoptotic proteins and the inhibition of anti-apoptotic signals, ultimately culminating in the induction of programmed cell death, or apoptosis, in cancer cells.^[2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and anti-proliferative effects of GSK690693.

Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms and Other Kinases

Target Kinase	IC50 (nM)	Kinase Family
Akt1	2	AGC
Akt2	13	AGC
Akt3	9	AGC
PKA	24	AGC
PrkX	5	AGC
PKC isozymes	2-21	AGC
AMPK	50	CAMK
DAPK3	81	CAMK
PAK4	10	STE
PAK5	52	STE
PAK6	6	STE

Data sourced from multiple studies.[\[1\]](#)

Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
T47D	Breast Cancer	72
ZR-75-1	Breast Cancer	79
BT474	Breast Cancer	86
HCC1954	Breast Cancer	119
MDA-MB-453	Breast Cancer	975
LNCaP	Prostate Cancer	147

Data represents the concentration required to inhibit cell proliferation by 50% after a 72-hour incubation.[3]

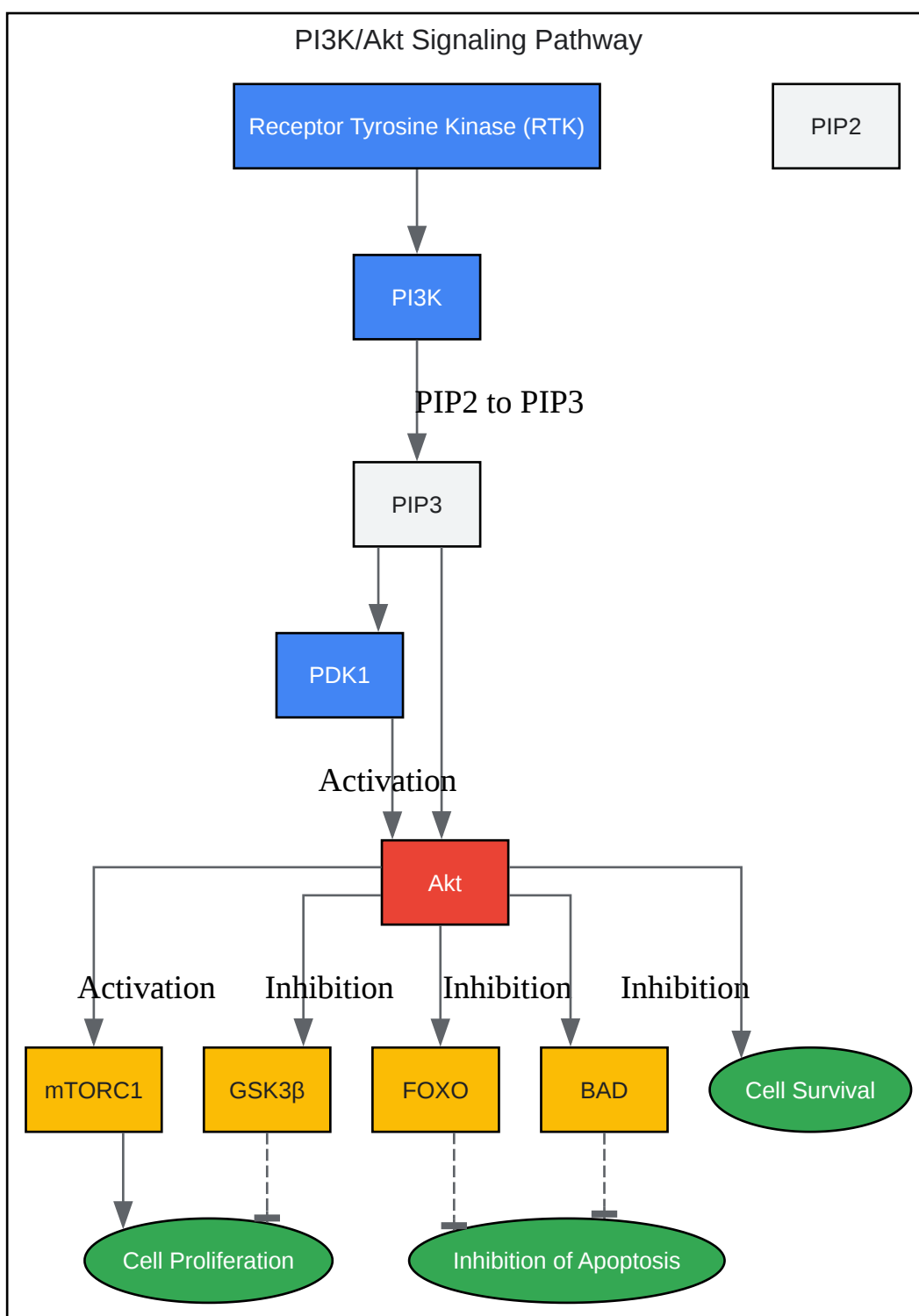
Table 3: Induction of Apoptosis by GSK690693

Cell Line(s)	Cancer Type	Effective Concentration for Apoptosis Induction
LNCaP, BT474	Prostate Cancer, Breast Cancer	>100 nM
Acute Lymphoblastic Leukemia (ALL) cell lines	Hematologic Malignancy	EC50 < 1 μ M (for growth inhibition)

GSK690693 has been shown to induce apoptosis in sensitive cell lines at concentrations consistent with its anti-proliferative activity.[3][4]

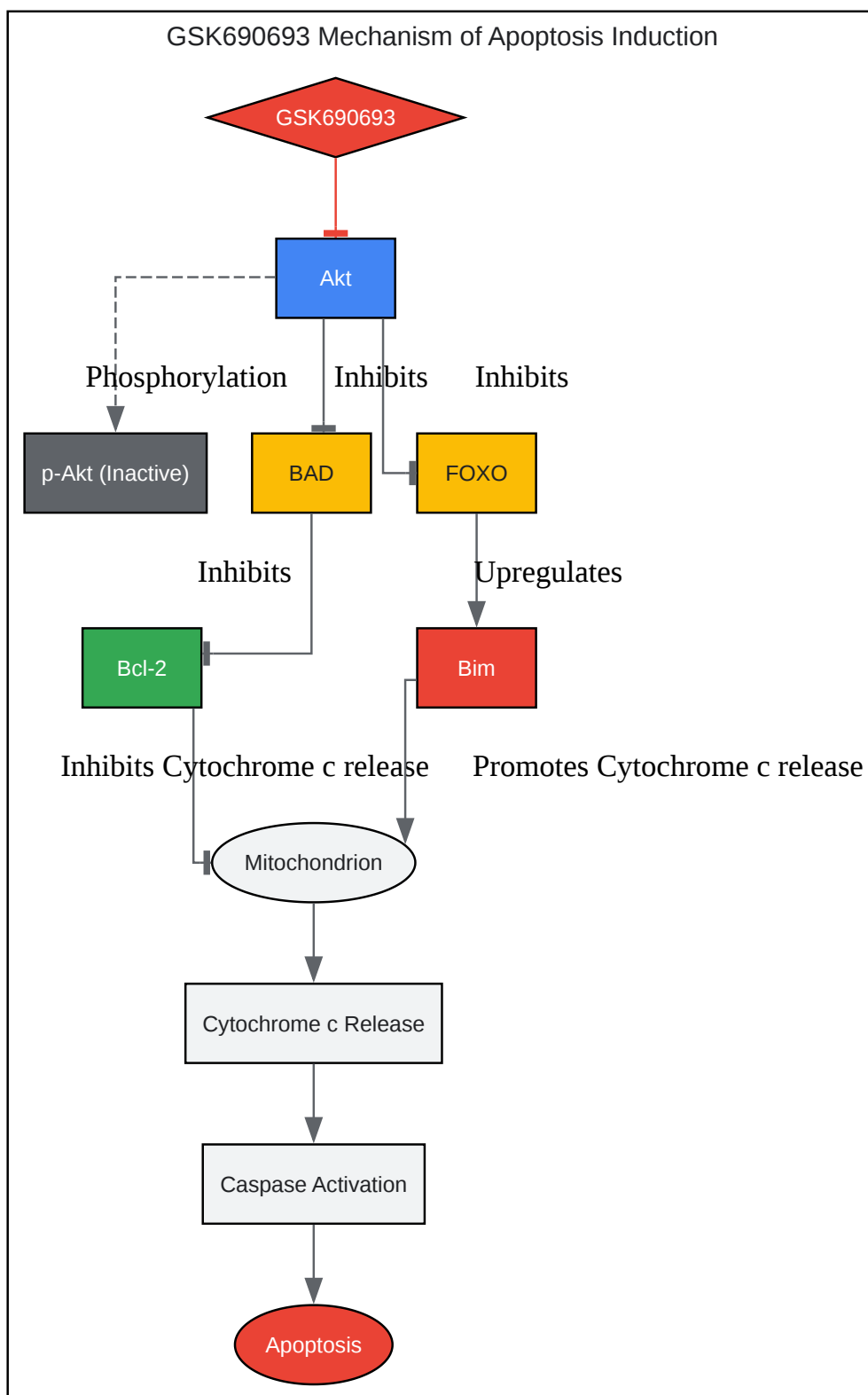
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by GSK690693 and a typical experimental workflow for assessing its apoptotic effects.



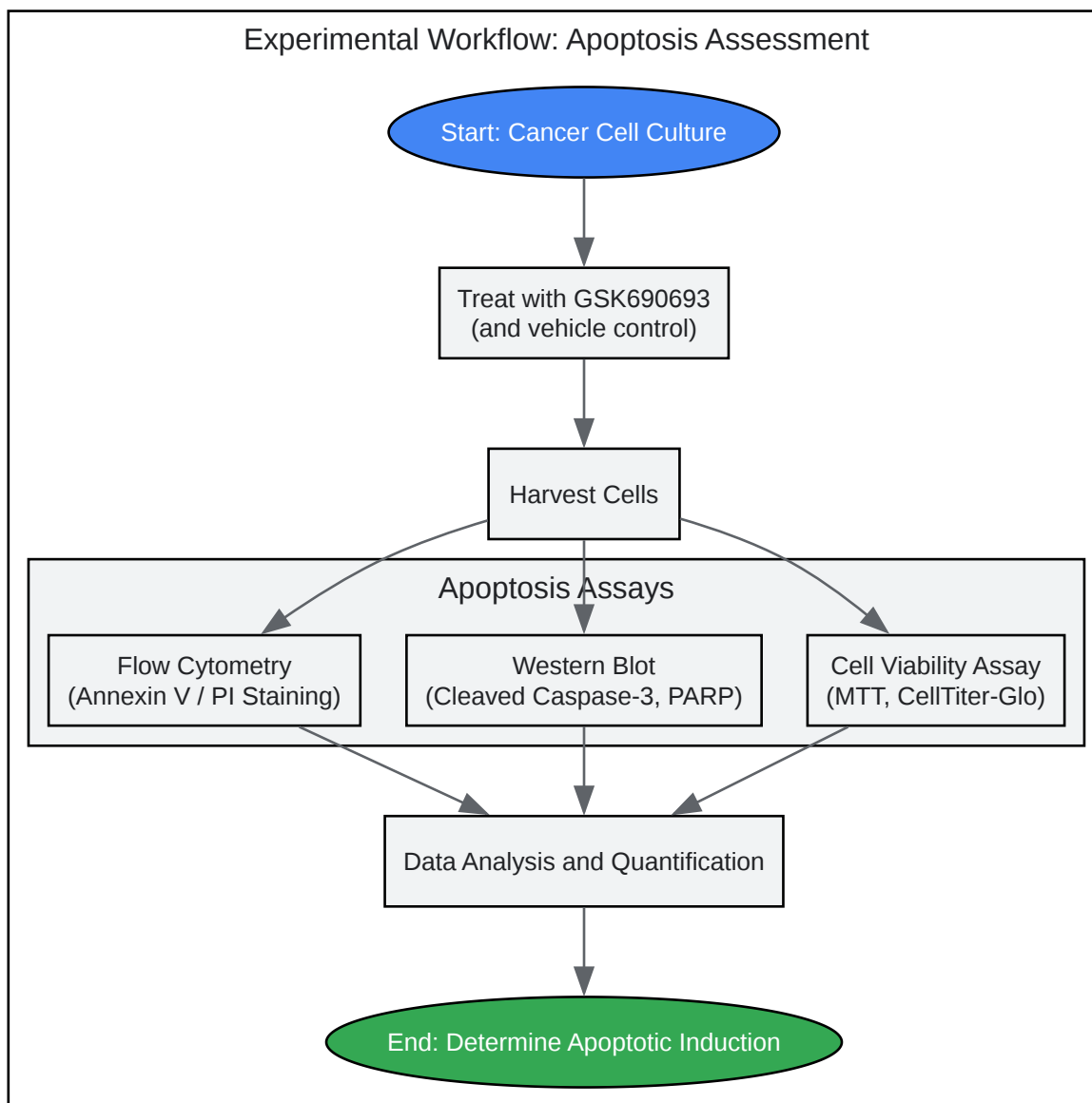
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Caption: PI3K/Akt signaling pathway overview.



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Caption: GSK690693 mechanism of apoptosis induction.



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